molecular formula C9H8Cl2FNO2 B8630356 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol CAS No. 62271-15-2

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol

Cat. No. B8630356
Key on ui cas rn: 62271-15-2
M. Wt: 252.07 g/mol
InChI Key: APPIQFRLNVLLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180395

Procedure details

To a solution of 11 grams (0.06 mole) of 3,5-dichloro-2,6-difluoropyridine in 35 milliliters of ethylene glycol was added over a 15 minute period 2.44 grams of sodium hydroxide in 35 milliliters of butenediol(2-butene-1,4-diol). The mixture was heated to ~70° C. and agitated for ~31/2 hours. Thereafter the mixture was poured into water and extracted with hot hexane. Most of the hexane was removed and upon cooling the 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol product precipitated out. The product was recovered in a yield of 9 grams (60 percent of theoretical) and melted at 30° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 43.3, 2.8, 27.8 and 5.6 percent, respectively, as compared with the theoretical contents of 42.9, 3.2, 28.1 and 5.6 percent, respectively, as calculated for the above named structure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
butenediol(2-butene-1,4-diol)
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-:11].[Na+].[OH2:13]>C(O)CO>[Cl:8][C:6]1[C:5]([O:11][CH2:3][CH:2]=[CH:7][CH2:6][OH:13])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)F
Name
Quantity
2.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(CO)O
Name
butenediol(2-butene-1,4-diol)
Quantity
35 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
agitated for ~31/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to ~70° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with hot hexane
CUSTOM
Type
CUSTOM
Details
Most of the hexane was removed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling the 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol product
CUSTOM
Type
CUSTOM
Details
precipitated out
CUSTOM
Type
CUSTOM
Details
The product was recovered in a yield of 9 grams (60 percent of theoretical) and melted at 30° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OCC=CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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